molecular formula C17H10Cl2O5 B2495180 (Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 900894-52-2

(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2495180
M. Wt: 365.16
InChI Key: IEAMNWJCPUEKFL-UUASQNMZSA-N
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Description

The compound "(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid" is a chemically synthesized molecule. Research on similar compounds involves the efficient reaction of specific acid derivatives with terminal alkynes in the presence of catalytic amounts of palladium and copper(I) iodide, producing related acetic acid derivatives in reasonable yields (Kobayashi et al., 2008).

Synthesis Analysis

The synthesis of related compounds entails the reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, facilitated by dichlorobis(triphenylphosphine)palladium and copper(I) iodide, yielding acetic acid derivatives (Kobayashi et al., 2008). This process highlights the chemical reactions and properties involved in forming such complex molecules.

Molecular Structure Analysis

For molecules with similar complexity, X-ray crystallography and spectroscopic methods (FT-IR, 1H NMR) are commonly used for structural characterization. Such studies have revealed diverse solid-state molecular structures, from planar open forms to twisted conformers and cyclic derivatives (Aydın et al., 2010).

Chemical Reactions and Properties

The chemical reactions typically involve sequential coupling-cyclization processes, as seen in the synthesis of acetic acid derivatives. The presence of dichlorobenzene and trimethoxybenzene rings in the molecules influences the dihedral angles and, consequently, the molecular conformation (He & Zhu, 2008).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular conformation, can be deduced from X-ray crystallography studies. These analyses reveal the arrangement of molecules in solid state and their intermolecular interactions, which are crucial for understanding the material's physical characteristics (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties are closely related to the molecule's reactivity and interaction with other chemical entities. Studies on similar compounds have shown that functional groups like carboxylic acids and esters play a significant role in the molecule's reactivity and its potential to form hydrogen bonds and other intermolecular interactions (Byriel et al., 1991).

Scientific Research Applications

Germination Inhibitory Constituents from Erigeron Annuus

Research on Erigeron Annuus has identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid among other compounds as germination inhibitory constituents. These compounds have been shown to exert inhibitory effects on the germination of lettuce seeds at certain concentrations, suggesting potential applications in understanding plant growth and development mechanisms (Oh et al., 2002).

Synthesis and Hypotensive Activity of Oxyacetic Acids

A study on a series of [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides has demonstrated significant diuretic and hypotensive activities in various animal models. This research provides insight into the structure-activity relationships of these compounds, highlighting their potential in developing new therapeutic agents for hypertension (Ong et al., 1987).

Metal-Organic Polymer with Photoluminescence

The synthesis of a metal-organic polymer using zinc acetate dihydrate, benzene-1,4-dicarboxylic acid, and benzene-1,3,5-tricarboxylic acid has led to the discovery of a unique three-dimensional framework exhibiting strong photoluminescence at room temperature. This finding opens up possibilities for the application of such materials in optoelectronics and photonics (Chen et al., 2003).

Antibacterial Activity of 1,4-Benzoxazine Analogues

Research into 1,4-Benzoxazine analogues has revealed their potential antibacterial properties against various bacterial strains. This study synthesizes and evaluates a range of compounds, identifying several with significant activity, thereby contributing to the search for new antibacterial agents (Kadian et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed for its handling and disposal.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into its properties.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.


properties

IUPAC Name

2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2O5/c18-12-4-1-9(5-13(12)19)6-15-17(22)11-3-2-10(7-14(11)24-15)23-8-16(20)21/h1-7H,8H2,(H,20,21)/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAMNWJCPUEKFL-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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